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The table below summarizes key formulation strategies, their components, and the resulting solubility and bioavailability

enhancements as reported in the literature.

Formulation
Strategy

Key
Components
/ Carriers

Drug Carrier
Ratio

Solubility/Dissolution
Enhancement

Bioavailability
Enhancement

Key Findings

Solid Dispersion
[1]

Poloxamer

407 (PXM
407)

5:1 ~16-fold increase in

saturation solubility

Information not

specified

Best results with

solvent
evaporation/fusion

methods;
DSC/PXRD

confirmed drug
amorphization [1]

Solid Dispersion
[2]

Poloxamer
407 (PXM

407)

Information not
specified

Significant dissolution
enhancement

~2.4-fold
increase vs.

marketed
capsule

Formulated into a
controlled-release

matrix tablet;
good stability

under various
storage conditions

[2]

Nanoparticles [3] Soluplus 0.75:1

(Polymer:Drug)

~10-fold solubility

increase

Information not

specified

Prepared by

antisolvent
precipitation; P-

XRD/SEM
confirmed
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Formulation
Strategy

Key
Components
/ Carriers

Drug Carrier
Ratio

Solubility/Dissolution
Enhancement

Bioavailability
Enhancement

Key Findings

reduced drug

crystallinity [3]

Coated Solid
Lipid
Nanobioparticles
(c-SLN) [4] [5]

Glycerol

Monostearate,
Soya Lecithin,

Eudragit
L100, Rutin

2.5 mg ISR :

2.5 mg Rutin

High entrapment

efficiency (97.85%) &
sustained release over

40h

3.2 to 4.7-fold

increase vs.
conventional

suspension

Rutin acts as a

bioenhancer;
formulation shows

potential for dose
reduction [4]

Nanosuspension
[6]

HPMC 1:1 Significant increase in
dissolution rate

Information not
specified

Prepared by
sonoprecipitation;

synergy of particle
size reduction and

crystallinity
decrease [6]

Detailed Experimental Protocols

Here are the methodologies for the key nanonization techniques presented in the search results.

Solid Dispersion via Solvent Evaporation and Fusion [1]

This protocol can produce solid dispersions with high solubility enhancement.

Objective: To prepare and optimize solid dispersions of Isradipine using solvent evaporation and fusion methods to

enhance solubility.
Materials: Isradipine, carriers (e.g., Poloxamer 407, PEG 4000, PEG 6000, Urea), organic solvents (as applicable).

Method Steps:
Solvent Evaporation: Dissolve the drug and carrier in a common volatile organic solvent. Evaporate the

solvent under vacuum using a rotary evaporator until a dry solid is obtained. Scrape the solid, crush, and
sieve.

Fusion Method: Melt the carrier at a controlled temperature above its melting point. Disperse the drug into the
molten carrier with stirring. Cool the mixture rapidly while stirring continuously. Crush and sieve the solidified

mass.
Evaluation: The formulations are typically evaluated for percentage yield, drug content, saturation solubility, and in
vitro dissolution. The optimized formulation is further characterized by DSC, P-XRD, and FTIR.

Nanoparticles via Antisolvent Precipitation [3]
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This method is effective for producing nanoparticles that significantly increase dissolution rate.

Objective: To formulate and optimize Isradipine nanoparticles using an antisolvent precipitation method to enhance
dissolution rate.

Materials: Isradipine, polymers (e.g., Soluplus, Poloxamer 188, PVP-k30, HPMC E5, PVA), solvent (e.g., acetone),
antisolvent (water).

Method Steps:
Dissolve Isradipine and the polymer in an organic solvent (e.g., acetone) to form the solvent phase.

Add the solvent phase dropwise into the antisolvent (water) under continuous stirring.
Subject the formed suspension to ultrasonication to reduce particle size further.

Evaporate the organic solvent under reduced pressure to form a nanosuspension.
The nanosuspension can be lyophilized to obtain dry nanoparticles for further use.

Evaluation: Key parameters include particle size, Polydispersity Index (PDI), saturation solubility, and in vitro
dissolution. The optimized formula is characterized using FTIR, DSC, P-XRD, and SEM.

Coated Solid Lipid Nanobioparticles (c-SLN) via Homogenization-
Ultrasonication [4] [5]

This technique creates a sophisticated delivery system for enhanced bioavailability and sustained release.

Objective: To develop stable, coated solid lipid nanobioparticles for oral delivery of Isradipine using a bioenhancer
(Rutin).

Materials: Isradipine, Rutin, lipids (Glycerol Monostearate), surfactants (Soya Lecithin, Polysorbate 80), polymer
(Eudragit L100).

Method Steps:
Melt the lipid and surfactant (e.g., GMS:soya lecithin) at 65–70°C.

Dissolve Isradipine and Rutin in a chloroform:methanol mixture and add it to the molten lipid. Remove the
organic solvent by rotary evaporation to form a uniform drug-lipid melt.

Add an aqueous solution of co-surfactant (Polysorbate 80) to the melt and disperse by high-speed
homogenization (e.g., 24,000 rpm for 15 min).

Add a methanolic solution of Eudragit L100 to the dispersion.
Immediately sonicate the mixture (e.g., at 75% amplitude for 20 min) to form a nano-suspension.

Convert the suspension into solid nanoparticles by freeze-drying.
Evaluation: Critical quality attributes are entrapment efficiency (EE%), particle size, zeta potential, in vitro drug

release profile, and stability studies. FTIR and DSC are used for compatibility and state analysis.

Frequently Asked Questions (FAQs)

Q1: Why is nanonization particularly suitable for Isradipine? Isradipine is classified as a BCS Class II drug, meaning it

has low solubility and high permeability [3] [7]. Its oral bioavailability is low (15%-24%), primarily due to extensive first-

pass metabolism and poor aqueous solubility [3] [5]. Nanonization addresses the rate-limiting step of dissolution, thereby

enhancing solubility and potentially improving bioavailability.
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Q2: How does the choice of polymer influence the performance of solid dispersions? The polymer plays a critical role.

Poloxamer 407 has been shown to be highly effective, producing a 16-fold solubility increase in a 5:1 ratio with Isradipine

[1]. This is attributed to its surfactant properties, which aid in wettability and solubilization. Other polymers like Soluplus

have also demonstrated significant (10-fold) solubility enhancement in nanoparticle formulations [3].

Q3: My nanoparticle formulation is aggregating. What could be the cause? Aggregation can be caused by several

factors:

Insufficient Stabilizer: The type and concentration of the polymer/stabilizer (e.g., HPMC, Soluplus) are crucial for
providing steric or electrostatic stabilization [3].

Inadequate Energy Input: The amplitude and time of ultrasonication are critical parameters. Insufficient sonication
may not provide enough energy to break down aggregates and stabilize the nanosuspension [6] [5].

Organic Solvent Residue: Incomplete removal of the organic solvent from antisolvent precipitation can destabilize
the system.

Q4: What characterization techniques are essential to confirm successful nanonization? A combination of techniques is

required:

Particle Size & Zeta Potential: For confirming nanoscale size and physical stability [3] [5].
DSC & P-XRD: These are critical to confirm the transformation of the drug from a crystalline to an amorphous state,

which is a primary mechanism for solubility enhancement [1] [3] [2].
FTIR: To rule out any potential chemical incompatibilities between the drug and excipients [1] [4].

SEM/TEM: For visualizing the surface morphology and size of the nanoparticles [4] [3].

Experimental Workflow and Formulation Optimization

To help visualize the strategic approach and relationships between different techniques, the following diagram outlines the

core pathways for Isradipine nanonization.
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Furthermore, for complex formulations like coated lipid nanoparticles, a statistical approach to optimization is highly

beneficial. The following diagram illustrates a typical Quality by Design (QbD) workflow.

Risk Assessment & DoE Optimization & Validation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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